17-(3,4-dimethoxyphenyl)-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
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Overview
Description
11-(3,4-Dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyrrolo, pyrimidine, and quinoxaline moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3,4-dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of intermediate compounds such as 3,4-dimethoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under specific conditions to form the fused ring system.
For example, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and morpholine can be refluxed in ethanol to yield the desired product .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
11-(3,4-Dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
11-(3,4-Dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Chemistry: This compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 11-(3,4-dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide share structural similarities and biological activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have similar fused ring systems and are studied for their anticancer properties.
Uniqueness
11-(3,4-Dimethoxyphenyl)-3-isopentyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is unique due to its specific combination of fused rings and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
844456-23-1 |
---|---|
Molecular Formula |
C25H25N5O3 |
Molecular Weight |
443.5g/mol |
IUPAC Name |
17-(3,4-dimethoxyphenyl)-13-(3-methylbutyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C25H25N5O3/c1-15(2)11-12-29-14-26-23-21(25(29)31)22-24(28-18-8-6-5-7-17(18)27-22)30(23)16-9-10-19(32-3)20(13-16)33-4/h5-10,13-15H,11-12H2,1-4H3 |
InChI Key |
IEDOSEYYFROVFR-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC(C)CCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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